2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H27N7O2S and its molecular weight is 501.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and pharmacological evaluations based on available literature and research findings.
Chemical Structure and Properties
The compound belongs to a class of quinazoline derivatives, which are known for their diverse biological activities. Its molecular formula is C26H26N6O3S, with a molecular weight of approximately 502.59 g/mol. The structure includes key functional groups that contribute to its biological activity:
- Quinazoline and Triazole Rings : These heterocycles are often associated with anti-inflammatory and anticancer properties.
- Sulfanyl Group : This moiety can enhance the compound's reactivity and interaction with biological targets.
Anti-inflammatory Activity
Research has shown that compounds similar to the one exhibit significant anti-inflammatory effects. For instance, derivatives containing the quinazoline structure have been tested in various models of inflammation:
- Carrageenan-induced Paw Edema Test : In studies involving this model, certain quinazoline derivatives demonstrated substantial inhibition of paw edema development and reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
Anticancer Potential
Quinazolines have also been explored for their anticancer properties. Several studies indicate that modifications to the quinazoline structure can lead to enhanced cytotoxicity against various cancer cell lines:
- In vitro Studies : Compounds similar to the target molecule have shown promising results against human leukemia (HL-60) and lung cancer (A549) cell lines, suggesting potential as anticancer agents .
The proposed mechanism of action for quinazoline derivatives involves the inhibition of key signaling pathways associated with inflammation and cancer progression. Notably, these compounds may act as inhibitors of nuclear factor kappa B (NF-κB), a critical regulator of inflammatory responses and cell survival pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications in substituents on the quinazoline or triazole rings can significantly influence their potency:
Substituent | Effect on Activity |
---|---|
Ethoxy group | Enhances solubility and bioavailability |
Sulfanyl group | Increases interaction with target enzymes |
Methyl groups | Can enhance lipophilicity and cellular uptake |
Case Studies
- Study on Anti-inflammatory Effects :
- Anticancer Activity Assessment :
特性
IUPAC Name |
2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N7O2S/c1-4-35-22-12-8-7-11-21(22)27-24(34)15-36-26-28-20-10-6-5-9-19(20)25-29-23(32-33(25)26)14-13-18-16(2)30-31-17(18)3/h5-12H,4,13-15H2,1-3H3,(H,27,34)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXZOSLTSTXFCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)CCC5=C(NN=C5C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。